2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide
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Overview
Description
2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide is a complex organic compound that features a unique combination of indole, thiazole, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled with the nicotinamide derivative.
Thiazole Synthesis: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole, thiazole, and nicotinamide derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound shares the dichloropyridine core but lacks the indole and thiazole moieties.
Indole-3-carbaldehyde: A simpler indole derivative that is widely used in organic synthesis and has various biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their antimicrobial and anticancer properties.
Uniqueness
2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide is unique due to its combination of indole, thiazole, and nicotinamide moieties, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H16Cl2N4O2S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O2S/c1-10-17(13-8-11(28-3)4-6-15(13)26(10)2)14-9-29-20(23-14)25-19(27)12-5-7-16(21)24-18(12)22/h4-9H,1-3H3,(H,23,25,27) |
InChI Key |
XFIYCDMNNMCOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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